molecular formula C39H73ClO4 B13847108 rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5

rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5

Cat. No.: B13847108
M. Wt: 646.5 g/mol
InChI Key: RDDRRJZMDSQIKB-HSOOYJHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5: is a synthetic compound that falls under the category of chloropropanediols. It is a chiral molecule consisting of two isomers, R- and S- forms. This compound is significant in biochemical and physiological research due to its role in cell signaling, membrane dynamics, and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 involves the esterification of oleic acid and stearic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 involves its interaction with lipid membranes and proteins. The compound integrates into lipid bilayers, affecting membrane fluidity and dynamics. It also interacts with specific proteins involved in cell signaling pathways, influencing various cellular processes .

Comparison with Similar Compounds

Uniqueness: rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 is unique due to its specific combination of oleic and stearic acid chains, which confer distinct biochemical properties.

Properties

Molecular Formula

C39H73ClO4

Molecular Weight

646.5 g/mol

IUPAC Name

[1-chloro-1,1,2,3,3-pentadeuterio-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate

InChI

InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37H,3-16,18,20-36H2,1-2H3/b19-17-/i35D2,36D2,37D

InChI Key

RDDRRJZMDSQIKB-HSOOYJHASA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl

Origin of Product

United States

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